molecular formula C15H11BrF2O B1327665 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-60-0

4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327665
CAS No.: 898768-60-0
M. Wt: 325.15 g/mol
InChI Key: NQLWHFUZHWGIBW-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11BrF2O It is a derivative of propiophenone, characterized by the presence of bromine and fluorine atoms on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzene and 4-fluorobenzaldehyde.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromo-2-fluorobenzene with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.

    Oxidation: The alcohol is subsequently oxidized to form the ketone, 4’-Bromo-2’-fluoro-3-(4-fluorophenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2’-fluoro-3-(4-fluorophenyl)propiophenone may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-3-(4-fluorophenyl)propiophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols or ketones.

Scientific Research Applications

4’-Bromo-2’-fluoro-3-(4-fluorophenyl)propiophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenol
  • 4-Bromo-2-fluorobenzonitrile
  • 4-Bromo-3-fluorophenol

Uniqueness

4’-Bromo-2’-fluoro-3-(4-fluorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-11-4-7-13(14(18)9-11)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLWHFUZHWGIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644592
Record name 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-60-0
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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